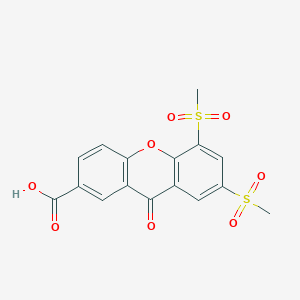
5,7-Di(methanesulfonyl)-9-oxo-9H-xanthene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Di(methanesulfonyl)-9-oxo-9H-xanthene-2-carboxylic acid is a complex organic compound with a unique structure that includes a xanthene core substituted with methanesulfonyl groups and a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Di(methanesulfonyl)-9-oxo-9H-xanthene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonation of a xanthene derivative followed by oxidation and carboxylation reactions. The reaction conditions often require the use of strong acids, oxidizing agents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous chemicals and the potential for exothermic reactions.
化学反应分析
Types of Reactions
5,7-Di(methanesulfonyl)-9-oxo-9H-xanthene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the methanesulfonyl groups or reduce the carbonyl group.
Substitution: The methanesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or hydrocarbons.
科学研究应用
5,7-Di(methanesulfonyl)-9-oxo-9H-xanthene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of dyes, pigments, and other materials due to its stable xanthene core.
作用机制
The mechanism of action of 5,7-Di(methanesulfonyl)-9-oxo-9H-xanthene-2-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl groups can act as electrophilic sites, facilitating reactions with nucleophiles. The xanthene core provides a rigid framework that can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity.
相似化合物的比较
Similar Compounds
Xanthene-9-carboxylic acid: Lacks the methanesulfonyl groups but shares the xanthene core.
5,7-Dimethylxanthene-9-carboxylic acid: Similar structure with methyl groups instead of methanesulfonyl groups.
9-Oxo-9H-xanthene-2-carboxylic acid: Similar core structure but without the methanesulfonyl groups.
Uniqueness
5,7-Di(methanesulfonyl)-9-oxo-9H-xanthene-2-carboxylic acid is unique due to the presence of methanesulfonyl groups, which enhance its reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and research applications.
属性
CAS 编号 |
50479-73-7 |
|---|---|
分子式 |
C16H12O8S2 |
分子量 |
396.4 g/mol |
IUPAC 名称 |
5,7-bis(methylsulfonyl)-9-oxoxanthene-2-carboxylic acid |
InChI |
InChI=1S/C16H12O8S2/c1-25(20,21)9-6-11-14(17)10-5-8(16(18)19)3-4-12(10)24-15(11)13(7-9)26(2,22)23/h3-7H,1-2H3,(H,18,19) |
InChI 键 |
XDPOFZJYTCXCNE-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC2=C(C(=C1)S(=O)(=O)C)OC3=C(C2=O)C=C(C=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















